3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Overview
Description
3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound with the CAS Number: 1291487-06-3. It has a molecular weight of 302.36 and its IUPAC name is 3-ethyl-N-phenyl [1,2,4]triazolo [4,3-a]pyridine-8-sulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N4O2S/c1-2-13-15-16-14-12 (9-6-10-18 (13)14)21 (19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3 . This indicates the molecular structure of the compound.It has a pale yellow color and a melting point of 188–189 °C .
Scientific Research Applications
Herbicidal Activity : Compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which are structurally related to 3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Antimalarial Agents : A study on novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment showed that some derivatives had good antimalarial activity in vitro against Plasmodium falciparum. This indicates potential applications in developing antimalarial drugs (Karpina et al., 2020).
Antimicrobial Activity : Several substituted sulfonamides and sulfinyl compound derivatives related to this chemical structure have shown antimicrobial properties, suggesting their potential use in treating infections (Abdel-Motaal & Raslan, 2014).
Insecticidal Agents : Studies have synthesized compounds with a sulfonamide-bearing thiazole moiety that have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis. This indicates a potential application as insecticidal agents (Soliman et al., 2020).
Antifungal and Insecticidal Activities : Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety displayed good antifungal and insecticidal activities, showing potential use in agriculture (Xu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial and antiviral activities , suggesting that their targets may include bacterial and viral proteins.
Mode of Action
Related compounds have been found to inhibit the growth of pathogens by interacting with their proteins .
Biochemical Pathways
Related compounds have been found to interfere with the life cycle of pathogens, hindering their growth and proliferation .
Result of Action
Related compounds have been found to exhibit antibacterial and antiviral activities .
Properties
IUPAC Name |
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEDNCYCEPSJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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